5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE
Description
Properties
IUPAC Name |
[5-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O5/c1-31-19-10-8-17(9-11-19)25(30)33-23-14-16(7-12-22(23)32-2)13-18(15-27)24(29)28-21-6-4-3-5-20(21)26/h3-14H,1-2H3,(H,28,29)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKFEUXTHZOPKZ-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluoroaniline with a suitable cyano-containing reagent under controlled conditions to form the intermediate 2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl compound. This intermediate is then reacted with 2-methoxyphenyl 4-methoxybenzoate under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and fluorinated aniline moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
(a) 5-(3-Iodothiophen-2-yl)-2-Methoxyphenyl Acetate ( )
- Structure : Features a thiophene ring iodinated at the 3-position, conjugated to a 2-methoxyphenyl acetate.
- Key Differences: Heterocyclic vs. Propenyl Backbone: The thiophene ring in this analog contrasts with the propenyl chain in the target compound, altering electronic delocalization and steric bulk. Substituents: Iodo (electron-withdrawing) vs. cyano/fluoroanilino (polarizable groups), influencing reactivity in cross-coupling reactions.
(b) FDB016369 ( )
- Structure: Chromene-oxane-glycoside ester with hydroxy and propenoate groups.
- Key Differences: Core Scaffold: Chromene-oxane vs. propenyl-benzoate, leading to divergent conformational flexibility. Functional Groups: Multiple hydroxyls in FDB016369 enhance hydrophilicity, whereas methoxy and cyano groups in the target compound favor lipophilicity.
Biological Activity
5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several notable functional groups, including a cyano group, a fluoroanilino moiety, and methoxy groups. Its IUPAC name is:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The cyano and fluoroanilino groups are believed to facilitate binding to enzyme active sites, potentially inhibiting their function. This could prevent substrate binding and subsequent catalysis.
- Signal Modulation : The compound may also modulate signaling pathways by interacting with cellular receptors, influencing various physiological responses.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related compounds have shown inhibition of cell proliferation in various cancer cell lines, including murine L1210 leukemia and B16 melanoma cells. The mechanism often involves disruption of critical enzymatic pathways such as thymidylate synthase inhibition, leading to impaired DNA synthesis and cell death .
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects against multiple cancer cell lines. The potency of these compounds often correlates with structural modifications that enhance their binding affinity to biological targets.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Study on Fluorinated Compounds : A study evaluated the growth inhibitory activity of fluorinated analogs against murine leukemia cells. Results indicated that increased fluorination led to enhanced cytotoxicity, suggesting that the presence of fluorine in the structure plays a crucial role in biological activity .
- Mechanistic Insights : Another investigation focused on the mechanism by which similar compounds inhibit thymidylate synthase. The findings revealed that alkylating agents within the structure significantly improve potency against cancer cells, highlighting the importance of specific functional groups in therapeutic efficacy .
Data Summary Table
| Property | Details |
|---|---|
| IUPAC Name | 5-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl 4-methoxybenzoate |
| Molecular Formula | C28H24F N2O4 |
| Mechanism of Action | Enzyme inhibition, signal modulation |
| Biological Activity | Anticancer properties, cytotoxicity |
| Related Studies | Inhibition of thymidylate synthase |
Q & A
Q. How can researchers optimize the synthesis of 5-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxo-1-propenyl]-2-methoxyphenyl 4-methoxybenzoate to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, catalyst selection). For example, propargylation or coupling reactions under inert atmospheres (e.g., nitrogen) can minimize side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) enhances purity. Structural validation via -NMR and FT-IR can confirm the integrity of the (E)-configuration and functional groups like the cyano (-CN) and methoxy (-OCH) moieties .
Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the propenyl group .
- HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection at 254 nm.
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- UV-Vis spectroscopy : Analyzes conjugation effects in the chromophore (e.g., absorption maxima near 300–350 nm for aryl moieties) .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Dose-response curves (1–100 µM) can determine IC values. Cytotoxicity screening in cell lines (e.g., HEK293 or HeLa) via MTT assays identifies non-specific effects. Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins, guided by the compound’s methoxy and cyano substituents .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Meta-analysis : Systematically compare datasets from peer-reviewed studies, focusing on variables like assay conditions (pH, temperature) and cell models.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the 2-fluoroanilino group) to isolate pharmacophores.
- Orthogonal assays : Validate hits using biophysical methods (e.g., SPR for binding affinity) alongside biochemical assays .
Q. How can the environmental fate and degradation pathways of this compound be studied?
- Methodological Answer :
- Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS.
- Photolysis : Use UV light (254–365 nm) to simulate sunlight-driven degradation, identifying metabolites like benzoic acid derivatives.
- Ecotoxicity assays : Test acute toxicity in Daphnia magna or algae to assess environmental risk .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance/sensitivity to the compound in human cell lines.
- Thermal proteome profiling (TPP) : Detect target engagement by measuring protein thermal stability shifts.
- Metabolomics : Use LC-MS/MS to profile metabolic changes in treated cells, linking to pathways like apoptosis or oxidative stress .
Q. How can researchers integrate computational and experimental data to predict off-target effects?
- Methodological Answer :
- Phylogenetic analysis : Compare target protein sequences across species to predict cross-reactivity.
- Chemoproteomics : Use activity-based probes to capture off-target proteins in cell lysates.
- Machine learning : Train models on PubChem BioAssay data to flag high-risk structural motifs .
Methodological Framework for Research Design
Q. How should researchers align studies on this compound with established theoretical frameworks in medicinal chemistry?
- Methodological Answer : Link the compound’s design to theories like "molecular mimicry" (mimicking endogenous substrates) or "privileged scaffolds" (e.g., diphenyl ether motifs). For example, the 4-methoxybenzoate group may mimic tyrosine residues in enzyme active sites. Validate hypotheses using mutagenesis studies on target proteins .
Q. What statistical methods ensure reproducibility in dose-response experiments?
- Methodological Answer : Use randomized block designs with triplicate technical replicates. Apply ANOVA with post-hoc Tukey tests to compare means. Report IC values with 95% confidence intervals. Publicly share raw data via repositories like Zenodo to enable meta-analyses .
Data Presentation Guidelines
-
Tables :
Assay Type Key Parameters Typical Results Enzymatic IC pH 7.4, 37°C 12.3 ± 1.5 µM Cytotoxicity (MTT) 48h exposure >50 µM (HEK293) -
Figures : Include dose-response curves, crystallographic structures, and metabolomics heatmaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
